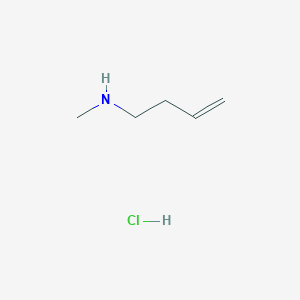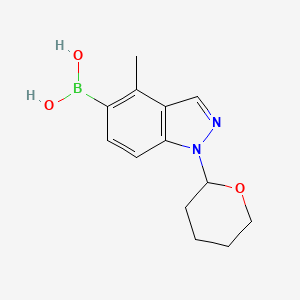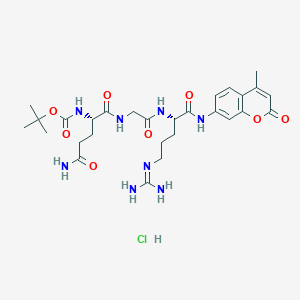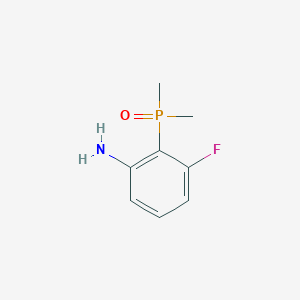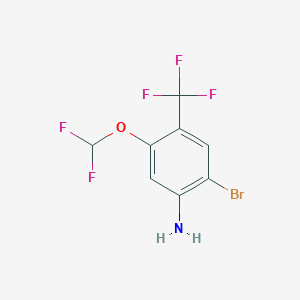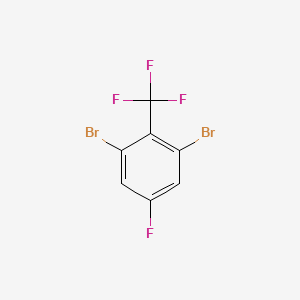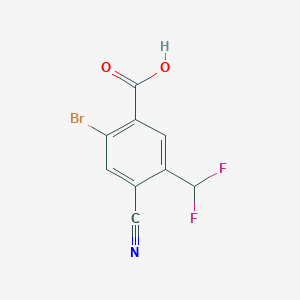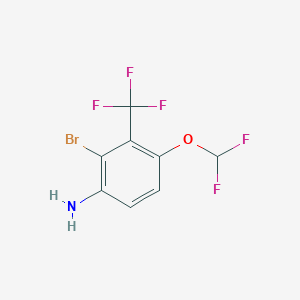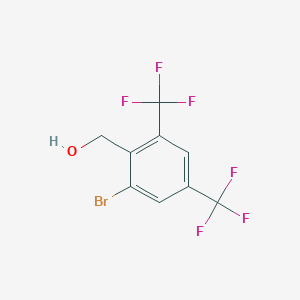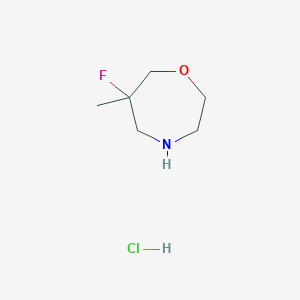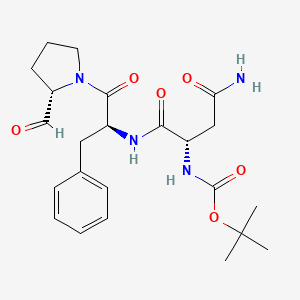
Boc-Asn-Phe-Pro-aldehyde
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that this compound is a peptide sequence corresponding to one of the n-glycosylation sites in hen egg ovomucoid . N-glycosylation is a critical biological process that involves the attachment of a carbohydrate to a nitrogen atom in an asparagine residue of a protein .
Biochemical Pathways
Boc-Asn-Phe-Pro-aldehyde is involved in the N-glycosylation pathway . N-glycosylation is a critical process in cellular function, affecting protein folding, stability, and cell-cell adhesion .
Result of Action
Given its involvement in n-glycosylation, it can be inferred that it may play a role in protein folding, stability, and cell-cell adhesion .
Biochemical Analysis
Biochemical Properties
Boc-Asn-Phe-Pro-aldehyde plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl endopeptidases. These enzymes are responsible for cleaving peptide bonds at the carboxyl side of proline residues. By inhibiting prolyl endopeptidases, this compound can regulate the activity of these enzymes and influence various physiological processes. The interaction between this compound and prolyl endopeptidases involves the formation of a covalent bond between the aldehyde group of the compound and the active site of the enzyme, leading to enzyme inhibition .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of prolyl endopeptidases by this compound can impact the processing of bioactive peptides, which in turn affects cell signaling pathways. Additionally, changes in gene expression and cellular metabolism may occur as a result of altered enzyme activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with prolyl endopeptidases. The aldehyde group of this compound forms a covalent bond with the active site of the enzyme, leading to its inhibition. This inhibition prevents the enzyme from cleaving peptide bonds at proline residues, thereby affecting the processing of bioactive peptides. The changes in enzyme activity can lead to alterations in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit prolyl endopeptidases without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s inhibitory activity reaches a maximum at a certain dosage, beyond which no further increase in inhibition is observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the processing of bioactive peptides. The compound interacts with enzymes such as prolyl endopeptidases, which play a key role in peptide metabolism. By inhibiting these enzymes, this compound can alter metabolic flux and affect the levels of certain metabolites. Additionally, the compound may interact with cofactors that are involved in enzyme activity and regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on enzyme activity and cellular function. The compound may be directed to certain organelles or compartments through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asn-Phe-Pro-aldehyde typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the resin.
Deprotection: The Boc group is removed using trifluoroacetic acid (TFA), exposing the amino group for the next coupling.
Sequential Addition: The next Boc-protected amino acid is coupled to the growing chain. This process is repeated until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Asn-Phe-Pro-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Boc-Asn-Phe-Pro-carboxylic acid.
Reduction: Boc-Asn-Phe-Pro-alcohol.
Substitution: Boc-Asn-Phe-Pro-imine or Boc-Asn-Phe-Pro-oxime.
Scientific Research Applications
Boc-Asn-Phe-Pro-aldehyde is widely used in scientific research, particularly in the following fields:
Chemistry: As a building block for the synthesis of complex peptides and proteins.
Biology: As an inhibitor of prolyl endopeptidase, it is used to study the enzyme’s role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases where prolyl endopeptidase is implicated, such as neurodegenerative disorders.
Industry: Used in the development of enzyme inhibitors and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
Boc-Asn-Phe-Pro-amine: Similar structure but with an amine group instead of an aldehyde.
Boc-Asn-Phe-Pro-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Boc-Asn-Phe-Pro-alcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
Boc-Asn-Phe-Pro-aldehyde is unique due to its aldehyde group, which allows it to form reversible covalent bonds with enzymes. This property makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6/c1-23(2,3)33-22(32)26-17(13-19(24)29)20(30)25-18(12-15-8-5-4-6-9-15)21(31)27-11-7-10-16(27)14-28/h4-6,8-9,14,16-18H,7,10-13H2,1-3H3,(H2,24,29)(H,25,30)(H,26,32)/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNODNHSQAVLBN-BZSNNMDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-Asn-Phe-Pro-aldehyde interact with its target, prolyl endopeptidase, and what are the downstream effects of this interaction?
A1: this compound acts as a specific inhibitor of prolyl endopeptidase (PEP) [, ]. While the exact mechanism of interaction requires further investigation, it likely involves binding to the active site of PEP, hindering its enzymatic activity. This inhibition prevents the breakdown of specific neuropeptides, potentially mitigating neurotoxicity associated with excessive PEP activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


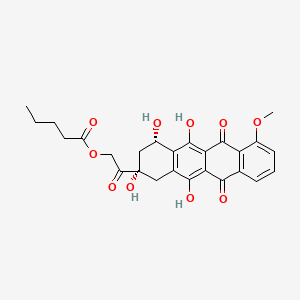
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447676.png)
